molecular formula C16H17N3 B11815943 3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-methyl-N-phenylpyridin-2-amine

3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-methyl-N-phenylpyridin-2-amine

Cat. No.: B11815943
M. Wt: 251.33 g/mol
InChI Key: PVROVIXUHNDQDY-UHFFFAOYSA-N
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Description

3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-methyl-N-phenylpyridin-2-amine is a complex organic compound with a unique structure that includes a pyridine ring, a pyrrolidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-methyl-N-phenylpyridin-2-amine typically involves multi-step organic reactions. One common method is the condensation of 6-(arylamino)pyrimidine-2,4(1H,3H)-diones with pyrrolidin-2-one . This reaction is carried out under specific conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-methyl-N-phenylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-methyl-N-phenylpyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-methyl-N-phenylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-methyl-N-phenylpyridin-2-amine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H17N3

Molecular Weight

251.33 g/mol

IUPAC Name

3-(3,4-dihydro-2H-pyrrol-5-yl)-N-methyl-N-phenylpyridin-2-amine

InChI

InChI=1S/C16H17N3/c1-19(13-7-3-2-4-8-13)16-14(9-5-12-18-16)15-10-6-11-17-15/h2-5,7-9,12H,6,10-11H2,1H3

InChI Key

PVROVIXUHNDQDY-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=C(C=CC=N2)C3=NCCC3

Origin of Product

United States

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